3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
This compound belongs to the class of indole derivatives , which exhibit diverse biological activities. The indole nucleus is an important heterocyclic system found in various synthetic drug molecules and natural compounds. Physically, it is crystalline, colorless, and possesses a specific odor. The addition of the indole nucleus to medicinal compounds has led to the development of broad-spectrum biological agents .
Molecular Structure Analysis
The molecular structure of 3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione consists of an indole core fused with a purine-pyrimidine system. The chlorophenyl and methylphenyl groups contribute to its overall architecture. Detailed spectroscopic techniques (such as NMR, IR, and mass spectrometry) can provide insights into its connectivity and confirm its structure .
Chemical Reactions Analysis
The compound’s reactivity can be explored through electrophilic substitution reactions due to the presence of π-electrons in the indole ring. Investigating its behavior under various conditions can reveal potential functional group transformations, such as halogenation, alkylation, or acylation. Additionally, studies on its stability and reactivity with other functional groups are essential .
Mechanism of Action
Understanding the compound’s mechanism of action involves exploring its interactions with biological targets. Depending on its substituents, it may exhibit antiviral, anti-inflammatory, anticancer, or other pharmacological activities. Further studies are needed to elucidate its specific mode of action and receptor binding sites .
Properties
CAS No. |
848732-96-7 |
---|---|
Molecular Formula |
C23H22ClN5O2 |
Molecular Weight |
435.91 |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-7-9-18(10-8-15)27-11-4-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-5-3-6-17(24)13-16/h3,5-10,13H,4,11-12,14H2,1-2H3 |
InChI Key |
CSQIHSNYWGTXKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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